molecular formula C13H25NO3 B10756573 Cyclohexyl-norstatine

Cyclohexyl-norstatine

Cat. No.: B10756573
M. Wt: 243.34 g/mol
InChI Key: GSYSEQUYQXPNHH-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl-norstatine is a synthetic nonprotein amino acid with the molecular formula C₁₃H₂₅NO₃. It is a derivative of norstatine, which is known for its role as a transition-state mimic in enzyme inhibition. This compound is characterized by the presence of a cyclohexyl group attached to the norstatine backbone, which enhances its hydrophobicity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl-norstatine can be synthesized through various methods, including the β-lactam synthon method and catalytic enantioselective synthesis. Another method involves the use of chiral phosphoric acid and rhodium acetate as co-catalysts in multi-component reactions of diazoacetates with alcohol/water and imines .

Industrial Production Methods

Industrial production of this compound typically involves scalable and sustainable methods. The use of reusable catalysts and reliable scalability are key factors in industrial synthesis. The catalytic enantioselective synthesis method is particularly favored for its improved safety and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-norstatine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include cyclohexyl-ketones, cyclohexyl-alcohols, and substituted this compound derivatives .

Scientific Research Applications

Cyclohexyl-norstatine has significant applications in various fields:

Mechanism of Action

Cyclohexyl-norstatine exerts its effects by mimicking the transition state of enzyme substrates. It binds tightly to the active site of enzymes, inhibiting their activity. The cyclohexyl group enhances its binding affinity and stability, making it a potent inhibitor of enzymes like renin and HIV-1 protease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl-norstatine is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and stability. This modification improves its binding affinity and makes it a more effective enzyme inhibitor compared to its analogs .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

propan-2-yl (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutanoate

InChI

InChI=1S/C13H25NO3/c1-9(2)17-13(16)12(15)11(14)8-10-6-4-3-5-7-10/h9-12,15H,3-8,14H2,1-2H3/t11-,12+/m0/s1

InChI Key

GSYSEQUYQXPNHH-NWDGAFQWSA-N

Isomeric SMILES

CC(C)OC(=O)[C@@H]([C@H](CC1CCCCC1)N)O

Canonical SMILES

CC(C)OC(=O)C(C(CC1CCCCC1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.